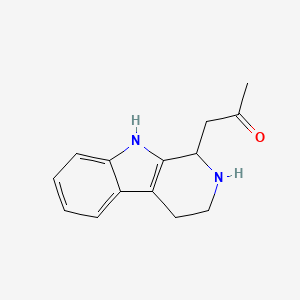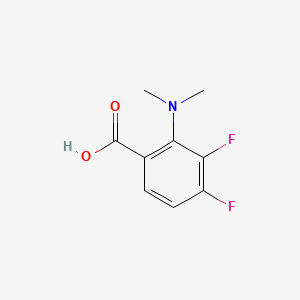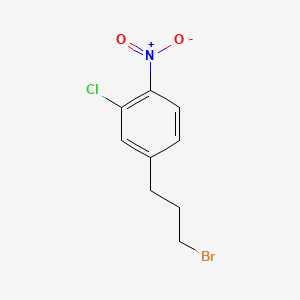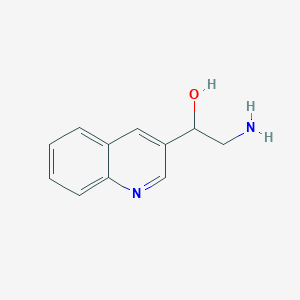
1-(1-Methyl-1h-pyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a propenone group at position 4
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with 4’-methylacetophenone in the presence of aqueous sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, and the product is obtained in good yield and purity after recrystallization from hot methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the propenone group to a propanol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)prop-2-en-1-one: Similar structure but with the methyl group at position 5.
1-(1-Methyl-1H-pyrazol-4-yl)propan-1-one: Similar structure but with a propanone group instead of propenone.
1-(1-Methyl-1H-pyrazol-4-yl)but-2-en-1-one: Similar structure but with a butenone group.
Uniqueness
1-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenone group allows for unique reactivity compared to similar compounds with different substituents.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H8N2O/c1-3-7(10)6-4-8-9(2)5-6/h3-5H,1H2,2H3 |
InChIキー |
KZFLCSLMTRJYQT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


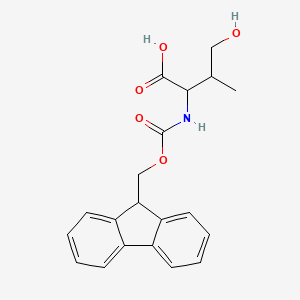
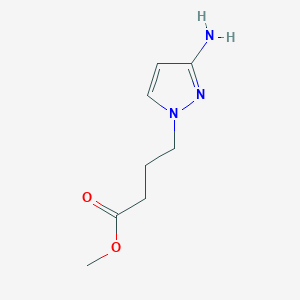
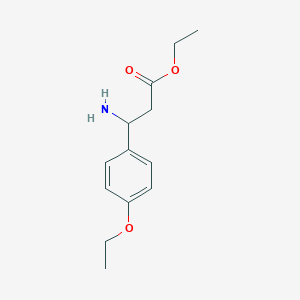
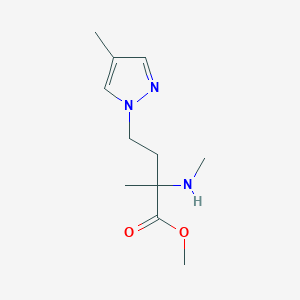
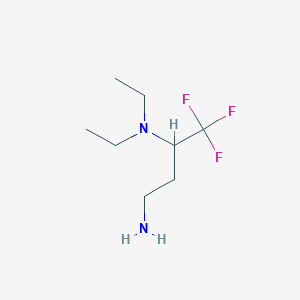
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)

